6-Bromo-1-methyl-5-nitro-1H-indazole 6-Bromo-1-methyl-5-nitro-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18560046
InChI: InChI=1S/C8H6BrN3O2/c1-11-7-3-6(9)8(12(13)14)2-5(7)4-10-11/h2-4H,1H3
SMILES:
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol

6-Bromo-1-methyl-5-nitro-1H-indazole

CAS No.:

Cat. No.: VC18560046

Molecular Formula: C8H6BrN3O2

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1-methyl-5-nitro-1H-indazole -

Specification

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
IUPAC Name 6-bromo-1-methyl-5-nitroindazole
Standard InChI InChI=1S/C8H6BrN3O2/c1-11-7-3-6(9)8(12(13)14)2-5(7)4-10-11/h2-4H,1H3
Standard InChI Key XAGJEDLSCOUEFU-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC(=C(C=C2C=N1)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

6-Bromo-1-methyl-5-nitro-1H-indazole has the systematic name 6-bromo-1-methyl-5-nitro-1H-indazole and the CAS registry number 1801267-08-2 . Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC8H6BrN3O2\text{C}_8\text{H}_6\text{BrN}_3\text{O}_2
Molecular Weight256.06 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
Flash PointNot reported

The absence of reported thermal properties suggests limited experimental characterization to date.

Structural Features and Electronic Effects

The indazole core consists of a benzene ring fused to a pyrazole ring. Substituent effects are critical:

  • Bromine (6-position): Enhances electrophilic substitution resistance but facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Nitro Group (5-position): Strong electron-withdrawing effect, directing further substitutions to meta/para positions.

  • Methyl Group (1-position): Steric hindrance at the pyrazole nitrogen may influence tautomerism and coordination chemistry .

X-ray crystallography data are unavailable, but computational models predict a planar indazole system with slight distortion due to substituent steric effects.

Synthesis and Manufacturing Approaches

Bromination of 1-Methyl-5-nitro-1H-indazole

A patent (CN103570624A) describes bromination of 5-nitro-1H-indazole using bromine in DMF at -5°C to 40°C . Adapting this method for the 1-methyl analog involves:

  • Nitrogen Protection: Under inert atmosphere, dissolve 1-methyl-5-nitro-1H-indazole in DMF.

  • Bromine Addition: Slowly add bromine at -5°C, maintaining stoichiometry (1:1–1.5 molar ratio).

  • Thermal Activation: Warm to 35–40°C for 10–12 hours.

  • Workup: Quench with water, filter, and recrystallize from ethanol .

Yield: ~95% (extrapolated from analogous reactions) .

Alternative Pathways

  • N-Methylation Post-Bromination: Methylation of 6-bromo-5-nitro-1H-indazole using methyl iodide and base.

  • Nitration of 6-Bromo-1-methyl-1H-indazole: Risk of over-nitration necessitates careful temperature control.

Applications in Pharmaceutical Chemistry

Kinase Inhibition

Indazole derivatives are prominent kinase inhibitors. The nitro group may coordinate with ATP-binding sites, while bromine enhances lipophilicity for blood-brain barrier penetration .

Antimicrobial Agents

Nitroheterocycles exhibit activity against anaerobic pathogens. Structural analogs of 6-bromo-1-methyl-5-nitro-1H-indazole have shown efficacy in preclinical models .

Future Research Directions

  • Thermal Analysis: Determine melting/boiling points for industrial process optimization.

  • Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.

  • Catalytic Applications: Explore use as a ligand in transition-metal catalysis.

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